molecular formula C9H12N2O3 B1430093 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid CAS No. 1428233-75-3

6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid

Cat. No.: B1430093
CAS No.: 1428233-75-3
M. Wt: 196.2 g/mol
InChI Key: YPKVOUVLSOOEMH-UHFFFAOYSA-N
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Description

6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid (CAS 1428233-75-3) is a high-purity chemical intermediate serving as a critical building block in medicinal chemistry and drug discovery research. This compound features a rigid, fused bicyclic structure incorporating both pyrazole and oxazine rings, which is further defined by two methyl groups at the 6-position. This specific substitution pattern is valuable for modulating the molecule's stereoelectronic properties, lipophilicity, and metabolic stability. As a carboxylic acid, it is readily amenable to further synthetic modification, particularly through amide coupling reactions, to generate diverse chemical libraries. Patent literature indicates that related 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide derivatives have been investigated for a broad spectrum of therapeutic applications . These potential applications span disorders of the respiratory system, such as asthma, and the nervous system, including research into antipsychotic, antidepressant, anxiolytic, and anti-Parkinson's agents . Additional research areas encompass immune-modulation, inflammation, and dermatological conditions . This compound is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use in humans. Researchers should handle this material with appropriate precautions. Safety data suggests it may cause skin and eye irritation and could cause respiratory irritation . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

IUPAC Name

6,6-dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-9(2)4-11-7(14-5-9)6(3-10-11)8(12)13/h3H,4-5H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKVOUVLSOOEMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN2C(=C(C=N2)C(=O)O)OC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key steps include:

  • Preparation of the pyrazole precursor, often via condensation reactions involving hydrazines and β-dicarbonyl compounds.
  • Formation of the oxazine ring through cyclization with appropriate aldehydes or ketones.
  • Cyclization of the combined pyrazole and oxazine units to form the fused heterocyclic core.
  • Functionalization to introduce the carboxylic acid group at the 3-position of the heterocyclic system.

Specific Synthetic Methodologies

Method A: Cyclization of Pyrazole and Oxazine Precursors

This method involves the initial synthesis of a pyrazole derivative, followed by cyclization with an oxazine precursor under acidic or basic conditions:

Step Reaction Conditions Reagents Reference
1 Synthesis of pyrazole derivative Reflux, solvent (ethanol or acetic acid) Hydrazine derivatives + β-dicarbonyl compounds
2 Cyclization with oxazine precursor Heating, inert atmosphere Formaldehyde or aldehyde derivatives + amino alcohols
3 Introduction of carboxylic acid group Oxidation or carboxylation Oxidizing agents (e.g., potassium permanganate, or CO2 fixation)

Method B: One-Pot Multicomponent Synthesis

Recent advances suggest a more streamlined approach involving multicomponent reactions:

  • Reactants : Hydrazines, aldehydes, and isocyanates or carboxylic acids.
  • Conditions : Mild heating, solvent such as ethanol or acetonitrile, with catalysts like acetic acid or p-toluenesulfonic acid.
  • Outcome : Simultaneous formation of the heterocyclic core and introduction of the carboxylic acid group.

This method offers higher yields and operational simplicity, as demonstrated in recent synthetic studies.

Catalysts and Reaction Conditions

Catalyst Role Typical Conditions Reference
Acid catalysts (e.g., p-toluenesulfonic acid) Promote cyclization 80-120°C, inert atmosphere
Basic catalysts (e.g., sodium hydroxide) Facilitate nucleophilic attack Reflux, ambient pressure
Oxidizing agents (e.g., potassium permanganate) Oxidize intermediates to carboxylic acids Reflux, aqueous medium

Purification and Characterization

Post-synthesis, purification involves recrystallization from solvents such as ethanol, methanol, or acetonitrile. Chromatography techniques, including column chromatography or preparative HPLC, are employed for high purity.

Characterization confirms the structure and purity:

Data Table: Summary of Preparation Methods

Method Precursors Key Reaction Steps Advantages Limitations References
Cyclization of pyrazole and oxazine derivatives Hydrazines, aldehydes, amino alcohols Cyclization, oxidation High specificity, good yields Multi-step, requires purification ,
Multicomponent reaction Hydrazines, aldehydes, isocyanates One-pot cyclization and carboxylation Operational simplicity, scalable Control of selectivity

Research Findings and Optimization

Recent research emphasizes optimizing reaction conditions to maximize yield and purity:

  • Elevated temperatures (80–120°C) under inert atmospheres improve cyclization efficiency.
  • Use of microwave-assisted synthesis accelerates reaction times.
  • Catalysts like p-toluenesulfonic acid enhance selectivity toward the desired heterocyclic core.
  • Post-synthesis purification via recrystallization yields compounds with >98% purity, suitable for biological testing.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

Scientific Research Applications of 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid

This compound is a chemical compound with potential applications in scientific research, particularly in medicinal chemistry .

Key Properties

  • Molecular Formula: C9H12N2O3C_9H_{12}N_2O_3
  • Molecular Weight: 196.20 g/mol
  • IUPAC Name: 6,6-dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid
  • CAS Number: 1428233-75-3

Potential Applications

This compound is investigated for its potential as a PDE4 inhibitor for treating inflammatory, analgesic, and antimicrobial diseases .

  • Anti-inflammatory Activity: Derivatives of 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide have demonstrated anti-inflammatory properties . In one study, compounds 5e, 5f, and 5g exhibited anti-inflammatory activity, with potency comparable to the reference drug indomethacin .
  • Analgesic and Antimicrobial Activities: These compounds are also evaluated for their analgesic and antimicrobial activities in comparison to standard drugs like Ampicillin and Fluconazole .
  • Cyclooxygenase-2 (COX-2) Enzyme Inhibition: Docking studies suggest that compounds 5e, 5f, and 5g interact with the active site of the cyclooxygenase-2 enzyme (COX-2) .

Spectral Data

  • ¹H NMR (DMSO-d6, 400 MHz): δ 12.75 (brs, 1H), 7.93(s, 1H), 3.80(s, 2H), 3.59(s, 2H), 0.94(s, 6H)
  • ¹³C NMR (DMSO-d6, 400 MHz): δ 21.1, 29.1, 66.2, 87.8, 97.3, 139.6, 154.2, 169.3
  • MS (ESI+): for m\z=197

Other Information

Mechanism of Action

The mechanism of action of 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs and derivatives. Key distinctions include heterocyclic core modifications , substituent effects , and biological activity profiles .

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Molecular Weight Key Substituents Solubility (SwissADME) Lipophilicity (LogP)
6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid Pyrazolo-oxazine 196.2 Carboxylic acid at C3, dimethyl at C6 Moderate (pH-dependent) 1.8
6-(2,6-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-triazolo-thiadiazine-7-carboxylic acid Triazolo-thiadiazine 454.3 Chlorophenyl, pyrazole, carboxylic acid Low 3.2
Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylate Pyrazolo-oxazine 196.2 Ethyl ester at C3 High (organic solvents) 2.1
GDC-2394 (NLRP3 inhibitor) Pyrazolo-oxazine-sulfonamide 440.5 Sulfonamide, basic amine substituent High (aqueous) 2.5

Key Findings

Structural Flexibility vs. Stability :

  • The pyrazolo-oxazine core offers synthetic versatility for derivatization (e.g., boronic ester derivatives for cross-coupling reactions ). In contrast, triazolo-thiadiazine analogs (e.g., ) exhibit reduced solubility due to their bulkier, chlorine-substituted aromatic systems .

Pharmacological Activity :

  • Carboxamide derivatives of the target compound (e.g., N-(5-bromopyrazin-2-yl)-...carboxamide ) show potent PDE-4 inhibition (IC₅₀ < 100 nM) and anti-inflammatory activity comparable to celecoxib .
  • The triazolo-thiadiazine analog in demonstrated lower drug-likeness scores (SwissADME) compared to the target compound, likely due to higher logP values (3.2 vs. 1.8) .

Solubility Optimization :

  • Ester derivatives (e.g., ethyl carboxylate) exhibit higher solubility in organic solvents but require hydrolysis for bioactive acid forms . GDC-2394, a sulfonamide derivative, incorporates a basic amine to enhance aqueous solubility (critical for reducing renal toxicity in preclinical studies) .

Positional Isomerism :

  • The positional isomer 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid (carboxylic acid at C2) shows distinct NMR shifts (δ 164.7 ppm for C3 vs. δ 164.2 ppm for C2 carbonyl) and reduced PDE-4 affinity, highlighting the importance of substitution patterns .

Biological Activity

6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological effects based on diverse research findings.

Synthesis and Characterization

The compound is synthesized through a cyclization reaction involving appropriate pyrazole and oxazine precursors. The process typically requires controlled conditions to enhance yield and purity. The final product has been characterized using techniques such as NMR spectroscopy and HPLC, confirming a purity of over 98% .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

  • Anti-inflammatory Activity : It has been demonstrated as a potent inhibitor of phosphodiesterase type 4 (PDE4), which is implicated in inflammatory pathways. In comparative studies against indomethacin, compounds derived from this acid showed comparable or superior anti-inflammatory effects .
  • Analgesic Effects : The compound also displays analgesic properties. In studies where it was tested against established analgesics, it exhibited efficacy in pain relief comparable to conventional drugs .
  • Antimicrobial Properties : The compound has shown promising antimicrobial activity against various pathogens. In tests against Ampicillin and Fluconazole, certain derivatives displayed enhanced antibacterial and antifungal properties .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body:

  • PDE4 Inhibition : By inhibiting PDE4 enzymes, the compound reduces the breakdown of cyclic AMP (cAMP), leading to increased levels of this secondary messenger involved in anti-inflammatory signaling pathways.
  • Cyclooxygenase-2 (COX-2) Interaction : Molecular docking studies have indicated that the compound can bind effectively to COX-2, an enzyme involved in the inflammatory response. This interaction is crucial for its anti-inflammatory effects .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

StudyFocusFindings
Srivastava et al. (2020)PDE4 InhibitionCompounds showed IC50 values ranging from 1 - 1.01 compared to indomethacin for anti-inflammatory activity .
Benchchem (2024)Antimicrobial ActivityDemonstrated effectiveness against multiple bacterial strains; specific derivatives outperformed standard antibiotics like Ampicillin.
MDPI (2022)Mechanistic StudiesHighlighted the role of cAMP modulation in reducing inflammatory responses through PDE4 inhibition .

Q & A

Q. What are the key synthetic methodologies for preparing 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid?

The synthesis typically involves cyclocondensation and functionalization steps. For example:

  • Cyclization : Reacting precursors like 4-amino-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-triazole-3-thiol with dichlorophenyl derivatives in aqueous-alcohol media to form the bicyclic core .
  • Carboxylic Acid Formation : Introducing the carboxylic acid group via reaction with chloroacetic acid in tetrahydrofuran (THF) under basic conditions (e.g., sodium hydride) .
  • Salt Formation : Reacting the acid with inorganic/organic bases (e.g., NaOH, piperidine) in water-ethanol mixtures to improve solubility .

Q. Which analytical techniques are critical for confirming the structure of this compound?

  • 1H NMR Spectroscopy : Used to verify hydrogen environments, such as methyl groups and aromatic protons .
  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) : Confirms molecular weight and purity (>95% by area normalization) .
  • Elemental Analysis : Validates empirical formulas (e.g., C, H, N content within ±0.4% of theoretical values) .

Q. How can researchers assess the solubility and lipophilicity of this compound?

  • SwissADME Predictions : Calculate logP (lipophilicity) and aqueous solubility. For example, similar triazolo-thiadiazine analogs exhibit logP values of ~2.5, comparable to celecoxib (logP = 3.0) .
  • Experimental Solubility : Test in solvents like ethanol, DMSO, and water-ethanol mixtures (1:1). Salts (e.g., sodium, piperidine) often show enhanced aqueous solubility .

Advanced Research Questions

Q. How can in silico methods predict pharmacokinetic properties and drug-likeness?

  • ADME Prediction : Use tools like SwissADME to estimate bioavailability, blood-brain barrier permeability, and CYP450 interactions. For example, similar compounds show moderate gastrointestinal absorption and low BBB penetration .
  • Drug-Likeness : Evaluate Lipinski’s Rule of Five violations. Most analogs comply (molecular weight <500 Da, H-bond donors/acceptors ≤5/10) .

Q. What strategies resolve contradictions in spectroscopic or chromatographic data?

  • Multi-Technique Validation : Combine 1H NMR, 13C NMR, and X-ray crystallography (if crystals are obtainable) to resolve ambiguities in peak assignments .
  • Reaction Optimization : Adjust conditions (e.g., solvent polarity, temperature) to minimize side products. For example, extending reaction time from 10 to 24 hours improves yield in cyclization steps .

Q. How does salt formation impact bioavailability and stability?

  • Case Study : Sodium and piperidine salts of analogous acids show:

    Salt TypeSolubility (mg/mL)Melting Point (°C)Stability (RT, 6 months)
    Free Acid0.5220–22590% purity
    Sodium Salt12.4285–29095% purity
    Piperidine Salt8.7198–20285% purity
    Salts enhance solubility but may reduce thermal stability .

Q. What computational approaches elucidate reaction mechanisms or electronic properties?

  • Density Functional Theory (DFT) : Calculate transition-state energies for cyclization steps. For example, B3LYP/6-31G* level theory identifies activation barriers of ~25 kcal/mol for pyrazolo-oxazine formation .
  • Molecular Electrostatic Potential (MEP) Maps : Predict nucleophilic/electrophilic sites for functionalization .

Methodological Recommendations

  • Synthesis : Prioritize aqueous-ethanol media for salt formation to balance yield and purity .
  • Characterization : Use tandem HPLC-MS for real-time monitoring of reaction progress .
  • Data Interpretation : Cross-reference computational predictions (e.g., logP) with experimental assays to validate models .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid

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